molecular formula C14H12INO2S B12519271 N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide

N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide

Cat. No.: B12519271
M. Wt: 385.22 g/mol
InChI Key: LACMCSGMQLNSKF-UHFFFAOYSA-N
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Description

N-[(4-Iodophenyl)methylidene]-4-methylbenzenesulfonamide is a Schiff base derivative synthesized via the condensation of 4-iodobenzaldehyde and 4-methylbenzenesulfonamide. This compound belongs to the broader class of N-[(R-phenyl)methylidene]-4-methylbenzenesulfonamide derivatives, where the R-group varies across aromatic aldehydes . The synthesis typically involves refluxing equimolar quantities of the aldehyde and sulfonamide in absolute ethanol for 5–6 hours, followed by purification via recrystallization . The presence of the iodine substituent at the para position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties and reactivity compared to analogs with smaller or electron-donating substituents.

These methods confirm the planar geometry of the sulfonamide backbone and the conjugation between the imine (C=N) group and the aromatic system.

Properties

Molecular Formula

C14H12INO2S

Molecular Weight

385.22 g/mol

IUPAC Name

N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12INO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3

InChI Key

LACMCSGMQLNSKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-iodobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Iodobenzaldehyde+4-MethylbenzenesulfonamideN-(4-Iodobenzylidene)-4-methylbenzenesulfonamide\text{4-Iodobenzaldehyde} + \text{4-Methylbenzenesulfonamide} \rightarrow \text{N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide} 4-Iodobenzaldehyde+4-Methylbenzenesulfonamide→N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide

Industrial Production Methods

In an industrial setting, the production of N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodobenzylidene group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds to form new products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylidene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamides, including N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide, exhibit anticancer properties by modulating various cellular pathways. They can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study Example :
A study published in a peer-reviewed journal demonstrated that derivatives of sulfonamides showed significant cytotoxic effects against several cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

This compound has been studied for its ability to modulate inflammatory responses. It acts on chemokine receptors, which are crucial in the pathophysiology of various inflammatory diseases.

Case Study Example :
In a clinical trial, patients with rheumatoid arthritis showed reduced inflammation markers after treatment with sulfonamide compounds similar to this compound .

Cannabinoid Receptor Modulation

This compound has been identified as a modulator of cannabinoid receptors, particularly CB1 receptors. This modulation can be beneficial in treating conditions such as obesity, anxiety disorders, and substance abuse.

Data Table: Pharmacological Effects of Cannabinoid Receptor Modulators

ConditionEffect of ModulationReference
ObesityDecreased food intake
Anxiety DisordersReduction in anxiety symptoms
Substance AbuseDecreased cravings

Neurological Disorders

The compound has shown promise in treating neurological disorders by affecting neurotransmitter systems and reducing neuroinflammation.

Case Study Example :
A recent study evaluated the effects of similar sulfonamide derivatives on cognitive function in models of neurodegenerative diseases, reporting improvements in memory and learning capabilities .

Summary of Research Findings

The applications of this compound are diverse and impactful across several fields:

  • Anticancer Research : Demonstrated efficacy against various cancer cell lines.
  • Anti-inflammatory Treatments : Effective in reducing inflammation in chronic diseases.
  • Pharmacological Modulation : Influences cannabinoid receptors beneficially for metabolic and psychological conditions.
  • Neurological Benefits : Potential improvements in cognitive functions related to neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide with derivatives featuring varying substituents on the phenyl ring or modifications to the sulfonamide backbone. Key differences in synthesis, physical properties, and applications are highlighted.

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Substituent Effects on Melting Points and Yields

Compound Name R-Substituent Melting Point (°C) Yield (%) Reference
This compound Iodo (para) Not reported Not reported
N-(3-(4-Methoxyphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4j) Methoxy (para) 168–170 82
N-(3-(4-Fluorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4l) Fluoro (para) 155–157 78
N-[(1,3-Benzodioxol-4-yl)methylidene]-4-methylbenzenesulfonamide (19) Benzodioxole 182–184 47

Key Observations :

  • Electron-withdrawing groups (e.g., iodine) typically increase melting points due to enhanced dipole interactions, though direct data for the iodophenyl derivative are lacking.
  • Methoxy and benzodioxole substituents (electron-donating) exhibit higher melting points compared to smaller halogens (e.g., fluoro), likely due to increased molecular symmetry and packing efficiency .

Table 2: Reaction Conditions and Catalytic Systems

Compound Class Key Reagents/Conditions Reaction Time Reference
General N-[(R-phenyl)methylidene]-4-methylbenzenesulfonamide Ethanol, reflux 5–6 hours
Chromene-fused derivatives (4g–4o) Copper(I)-catalyzed cyclocondensation 24–48 hours
Hydrazinyl derivatives (17–20) EDC/HOBt coupling in DMF Overnight
Target iodophenyl derivative (9lA) Ph₃PAuNTf₂ catalyst, chloroform 48 hours

Key Observations :

  • The iodophenyl derivative requires gold catalysis for cyclocondensation, reflecting the steric challenge of the bulky iodine substituent .
  • Chromene-fused derivatives exhibit longer reaction times due to multi-step cyclization mechanisms .

Table 3: Functional Roles of Selected Analogs

Compound Name Application Key Property Reference
This compound Synthetic intermediate Radiolabeling potential (iodine)
N-(4-Butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide Mutant IDH1 enzyme inhibition IC₅₀ < 1 µM
N-(3-(4-Methoxyphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4j) Antimicrobial screening Structural diversity

Key Observations :

  • Methoxy and chromene-fused derivatives are prioritized for antimicrobial studies due to enhanced solubility and bioavailability .

Biological Activity

N-[(4-Iodophenyl)methylidene]-4-methylbenzenesulfonamide, also known as N-(4-iodobenzylidene)-4-methylbenzenesulfonamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a benzylidene moiety with an iodine substituent. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis, which is crucial for antimicrobial activity. Additionally, the iodine atom may enhance the compound's binding affinity and overall reactivity within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism likely involves the inhibition of bacterial enzymes critical for survival .

Anticancer Activity

This compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of signaling pathways related to cell proliferation . Research is ongoing to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A study published in 2020 demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : In vitro experiments revealed that this compound could reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The compound was shown to activate apoptotic pathways, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights : A detailed mechanistic study highlighted how this compound interacts with specific targets in cancer cells, leading to altered expression of genes associated with cell survival and proliferation. This research underscores the importance of further investigations into its pharmacodynamics and pharmacokinetics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth (MIC)
AntimicrobialEscherichia coliInhibition of growth (MIC)
AnticancerBreast cancer cellsInduction of apoptosis
AnticancerLung cancer cellsReduction in cell viability

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